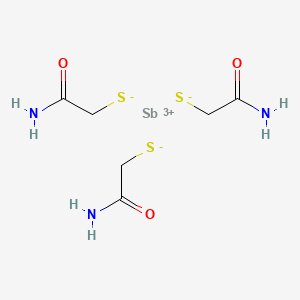
Antimony thioglycollamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony thioglycollamide is a chemical compound with the molecular formula
C6H12N3O3S3Sb
and a molecular weight of 392.13 g/mol . It is known for its unique structure, which includes antimony bonded to thioglycollic acid derivatives. This compound has been studied for its potential applications in various fields, including medicine and industry.Preparation Methods
Synthetic Routes and Reaction Conditions
Antimony thioglycollamide can be synthesized through the reaction of ethyl antimony thioglycollate with ammonia in absolute alcohol . The ethyl antimony thioglycollate itself is prepared from ethyl thioglycollate and antimony trioxide. The reaction conditions typically involve:
-
Preparation of Ethyl Antimony Thioglycollate
Reactants: Ethyl thioglycollate and antimony trioxide.
Solvent: Absolute alcohol.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired intermediate.
-
Formation of this compound
Reactants: Ethyl antimony thioglycollate and ammonia.
Conditions: The reaction mixture is stirred and heated to facilitate the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining precise control over reaction conditions, and ensuring the purity of reactants. The process would also involve purification steps such as crystallization and filtration to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Antimony thioglycollamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: Reduction reactions can convert antimony to its lower oxidation states.
Substitution: The thioglycollamide ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halides, phosphines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony oxides, while substitution reactions can produce various antimony complexes with different ligands.
Scientific Research Applications
Chemistry: Used as a reagent in the synthesis of other antimony compounds.
Medicine: Studied for its potential therapeutic applications, including its use in treating parasitic infections.
Industry: Potential applications in materials science and catalysis due to its unique chemical properties.
Mechanism of Action
The mechanism by which antimony thioglycollamide exerts its effects involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, disrupting their function. This interaction is particularly relevant in its anthelmintic activity, where it targets the thiol-containing enzymes of parasites, leading to their inactivation and death.
Comparison with Similar Compounds
Similar Compounds
Antimony Trioxide: A common antimony compound used in flame retardants and catalysts.
Ethyl Thioglycollate: A precursor in the synthesis of antimony thioglycollamide.
Antimony Pentachloride: Used in organic synthesis and as a catalyst.
Uniqueness
This compound is unique due to its specific structure, which includes thioglycollamide ligands bonded to antimony. This structure imparts distinct chemical and biological properties, making it valuable for specific applications such as anthelmintic therapy.
Properties
CAS No. |
6533-78-4 |
|---|---|
Molecular Formula |
C6H12N3O3S3Sb |
Molecular Weight |
392.1 g/mol |
IUPAC Name |
2-amino-2-oxoethanethiolate;antimony(3+) |
InChI |
InChI=1S/3C2H5NOS.Sb/c3*3-2(4)1-5;/h3*5H,1H2,(H2,3,4);/q;;;+3/p-3 |
InChI Key |
ADPBHYYCECQFTN-UHFFFAOYSA-K |
Canonical SMILES |
C(C(=O)N)[S-].C(C(=O)N)[S-].C(C(=O)N)[S-].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858030.png)
![(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858035.png)
![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
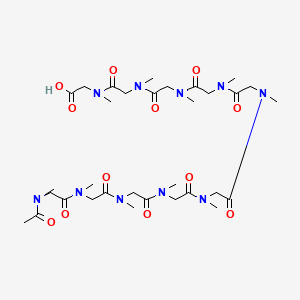
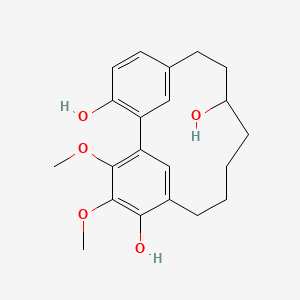
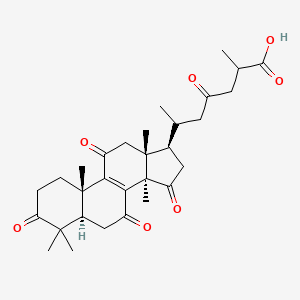
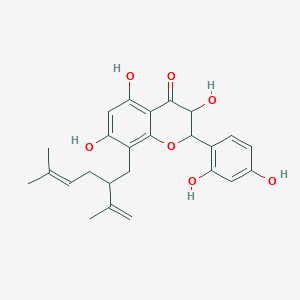
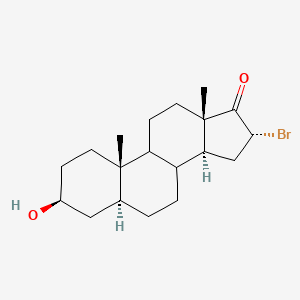
![(3E)-3-[2-[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethylidene]dihydro-5-hydroxy-2(3H)-furanone](/img/structure/B10858086.png)
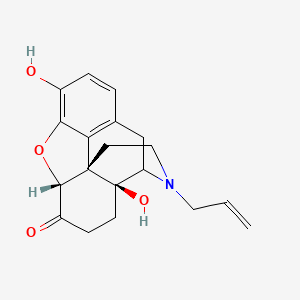
![(2S,3S)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B10858094.png)

![S-[6-[[5-[5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(5E,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate](/img/structure/B10858107.png)

